1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and a sulfonyl group attached to a phenyl ring, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
The synthesis of 1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Phenyl Ring: This step often involves coupling reactions such as Suzuki or Heck coupling to attach the phenyl ring to the pyrrolo[3,4-d]pyrimidine core.
Final Functionalization: The ethanone group is introduced in the final step, often through acylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and specific oxidizing or reducing agents for functional group transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrolo[3,4-d]pyrimidine core can interact with nucleic acids or proteins, affecting cellular processes and signaling pathways. These interactions can result in the modulation of biological activities, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar compounds to 1-(3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)phenyl)ethanone include other pyrrolopyrimidine derivatives, such as:
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
1H-pyrrolo[2,3-b]pyridine derivatives: Studied for their potential as fibroblast growth factor receptor inhibitors.
7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine: A potent and selective inhibitor of specific kinases.
The uniqueness of this compound lies in its specific structural features and the presence of the sulfonyl group, which imparts distinct chemical and biological properties compared to other pyrrolopyrimidine derivatives.
Properties
IUPAC Name |
1-[3-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-10(18)11-3-2-4-13(5-11)21(19,20)17-7-12-6-15-9-16-14(12)8-17/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRKFLFJQNUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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